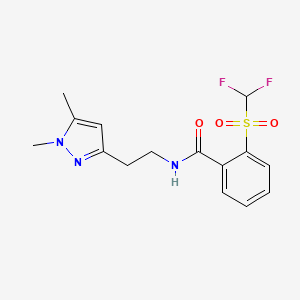

2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Description

This compound features a benzamide core substituted with a difluoromethylsulfonyl group at the 2-position and a 1,5-dimethylpyrazole-ethyl moiety linked via an amide bond. The pyrazole ring, a common pharmacophore, contributes to binding affinity in biological targets, while the ethyl linker may improve solubility or conformational flexibility.

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N3O3S/c1-10-9-11(19-20(10)2)7-8-18-14(21)12-5-3-4-6-13(12)24(22,23)15(16)17/h3-6,9,15H,7-8H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIPFXODFYOOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step often involves the acylation of an appropriate aniline derivative with a difluoromethylsulfonyl chloride under basic conditions to form the benzamide core.

Introduction of the Pyrazole Moiety: The next step involves the alkylation of the benzamide with a pyrazole derivative. This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.

Final Assembly: The final step involves the coupling of the intermediate products under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the difluoromethylsulfonyl group, potentially converting it to a difluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simplified analogs with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is explored for its potential as a drug candidate. Its structure suggests it could interact with specific biological pathways, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties could make it useful in applications such as coatings, adhesives, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The difluoromethylsulfonyl group may play a crucial role in binding to these targets, while the pyrazole moiety could modulate the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chlorophenoxy)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylpropanamide

- Structural Similarities : Shares the 1,5-dimethylpyrazole-ethylamide backbone.

- Key Differences: Replaces the difluoromethylsulfonyl group with a 4-chlorophenoxy-2-methylpropanoyl moiety.

- Implications: The chlorophenoxy group introduces steric bulk and lipophilicity, which may reduce solubility compared to the sulfonyl group.

- Molecular Data: Property 2-((Difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide 2-(4-Chlorophenoxy)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylpropanamide Molecular Formula C₁₇H₁₉F₂N₃O₃S C₁₇H₂₂ClN₃O₂ Molecular Weight ~395.4 g/mol 335.8 g/mol Functional Groups Difluoromethylsulfonyl, benzamide, pyrazole Chlorophenoxy, propanamide, pyrazole

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Similarities : Benzamide core.

- Key Differences : Lacks the pyrazole and sulfonyl groups; includes a hydroxy-dimethylethyl substituent.

- Implications :

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structural Similarities : Contains a sulfonamide group and heterocyclic systems (pyrazole, chromene).

- Key Differences: Fluorinated chromenone and pyrazolopyrimidine moieties enhance π-π stacking and target binding in kinase inhibition contexts. The sulfonamide group differs electronically from the difluoromethylsulfonyl group .

Research Findings and Functional Insights

- Electronic Effects: The difluoromethylsulfonyl group’s electron-withdrawing nature may stabilize negative charges, enhancing interactions with positively charged residues in enzyme active sites. This contrasts with chlorophenoxy or hydroxy-dimethylethyl groups, which are less polar .

- Biological Relevance : Pyrazole-containing compounds (e.g., ) are often explored as kinase inhibitors or anti-inflammatory agents. The difluoromethylsulfonyl variant’s unique substituents could modulate selectivity or potency in these applications.

- The sulfonyl group may participate in stronger hydrogen bonds compared to ether or ester linkages .

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethylsulfonyl group attached to a benzamide moiety, along with a 1,5-dimethyl-1H-pyrazole side chain. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of fluorine atoms and the pyrazole ring, which is known for various pharmacological activities.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide have shown inhibitory effects on several cancer cell lines, including those expressing BRAF(V600E) and EGFR mutations. The structure-activity relationship (SAR) analysis suggests that the presence of the pyrazole ring enhances the compound's ability to inhibit tumor growth by targeting key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. The mechanism often involves modulation of NF-kB signaling pathways, suggesting that 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide may exhibit similar properties .

Antibacterial Activity

Research has also highlighted the antibacterial capabilities of pyrazole derivatives. In vitro studies have shown that certain derivatives possess significant activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival .

Case Studies

Case Study 1: Antitumor Evaluation

In a recent study published in Cancer Research, a series of pyrazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds with similar structural features to 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide exhibited IC50 values ranging from 10 to 30 µM, demonstrating potent antiproliferative effects. The study also explored combination therapies with doxorubicin, revealing synergistic effects that enhanced cytotoxicity against resistant cancer cells .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of pyrazole derivatives found that treatment with these compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This effect was attributed to the inhibition of NF-kB activation, highlighting the potential therapeutic role of compounds like 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide in inflammatory diseases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of difluoromethylated compounds often reveals enhanced lipophilicity and membrane permeability. Studies indicate that the incorporation of difluoromethyl groups can lead to improved absorption and distribution characteristics compared to non-fluorinated analogs. However, toxicity assessments are crucial as fluorinated compounds may exhibit unique metabolic pathways leading to potential adverse effects .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with ethylamine to form the pyrazole-ethylamine intermediate.

- Step 2: Sulfonation of difluoromethyl groups using sulfur trioxide in a controlled anhydrous environment.

- Step 3: Coupling the sulfonated intermediate with benzamide via amidation under reflux in dichloromethane.

Validation: - Intermediate Purity: Monitor using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection .

- Structural Confirmation: Employ -NMR and -NMR to verify substituent positions and functional groups .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

- Computational Setup: Use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to optimize the molecular geometry.

- Key Analyses:

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess electrophilicity and nucleophilicity.

- Electrostatic Potential (ESP): Map charge distribution to predict reactive sites for electrophilic or nucleophilic attacks.

- Validation: Compare computed IR spectra with experimental data to confirm accuracy; deviations >5% may require basis set adjustments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution ESI-MS detects the molecular ion peak (e.g., m/z 397.12 [M+H]) .

Advanced: How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in ethanol/water (3:1). Refine structures using SHELXL to resolve bond-length discrepancies.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer to explain packing motifs .

- Contradiction Resolution: If bond angles deviate >2° from DFT predictions, re-examine crystal growth conditions (e.g., solvent polarity, temperature) .

Basic: How is solubility and stability assessed under experimental conditions?

Methodological Answer:

- Solubility Profile: Test in DMSO, methanol, and PBS (pH 7.4) using UV-Vis spectroscopy at λ = 254 nm.

- Accelerated Stability Studies:

- Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 72 hours; monitor degradation via HPLC.

- Photostability: Expose to UV light (365 nm) for 48 hours; quantify photodegradation products .

Advanced: What methodologies evaluate environmental fate and degradation pathways?

Methodological Answer:

- Abiotic Degradation: Simulate hydrolysis at pH 4, 7, and 9 (25°C, 14 days). Analyze fragments using LC-MS/MS.

- Biotic Degradation: Incubate with soil microbiota (OECD 307 guidelines). Track sulfonamide cleavage via isotopic labeling () .

- Ecotoxicity: Use Daphnia magna acute toxicity tests (EC determination) to assess environmental risk .

Advanced: How to address contradictions in bioactivity data across studies?

Methodological Answer:

- Meta-Analysis Framework:

- Data Normalization: Adjust for assay variability (e.g., cell line differences, incubation times).

- Dose-Response Validation: Re-test conflicting IC values using standardized protocols (e.g., MTT assay, 48-hour exposure).

- Molecular Docking: Reconcile discrepancies by docking the compound into target proteins (e.g., COX-2) with AutoDock Vina; compare binding affinities across studies .

Basic: What purification techniques ensure high yields of the final product?

Methodological Answer:

- Column Chromatography: Use silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (10–50%).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to achieve >95% purity, verified by melting point analysis (mp 162–164°C) .

Advanced: How to design a structure-activity relationship (SAR) study for sulfonamide analogs?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace difluoromethyl with trifluoromethyl) while keeping the benzamide core constant.

- Activity Testing: Screen analogs against a panel of enzymes (e.g., carbonic anhydrase isoforms) using fluorometric assays.

- Statistical Modeling: Apply multivariate regression to correlate electronic parameters (Hammett σ) with inhibitory potency .

Basic: What safety protocols are recommended for handling sulfonamide derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical goggles.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of sulfonic acid vapors.

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.